molecular formula C20H22N2O3S B3723570 O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate

O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate

Cat. No.: B3723570
M. Wt: 370.5 g/mol
InChI Key: UNRZNFLFXUMDOI-UHFFFAOYSA-N
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Description

O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a carbamoyl group, and a carbothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 2,3-dimethylphenyl isocyanate with 3-aminophenol under controlled conditions.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.

    Formation of the Carbothioate Group: Finally, the compound is treated with a thiocarbonyl reagent to form the carbothioate group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} dimethylcarbamothioate: Shares a similar structure but with different substituents.

    N,N-Dimethylaniline: A simpler compound with a related aromatic structure.

Uniqueness

O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate is unique due to its combination of a morpholine ring and a carbothioate group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-5-3-8-18(15(14)2)21-19(23)16-6-4-7-17(13-16)25-20(26)22-9-11-24-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRZNFLFXUMDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(=S)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-[3-[(2,3-dimethylphenyl)carbamoyl]phenyl] morpholine-4-carbothioate
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